molecular formula C21H33BrN2O5 B4143610 1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]-4-ethylpiperazine;oxalic acid

1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4143610
M. Wt: 473.4 g/mol
InChI Key: VAKJMRMVRGSWJZ-UHFFFAOYSA-N
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Description

1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]-4-ethylpiperazine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a butyl chain linked to a brominated phenoxy group and an ethyl group, forming an oxalate salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:

    Bromination: The initial step involves the bromination of 2-isopropylphenol to form 4-bromo-2-isopropylphenol.

    Ether Formation: The brominated phenol is then reacted with 1,4-dibromobutane to form 4-(4-bromo-2-isopropylphenoxy)butane.

    Piperazine Substitution: The butane derivative is subsequently reacted with 4-ethylpiperazine to yield 1-[4-(4-bromo-2-isopropylphenoxy)butyl]-4-ethylpiperazine.

    Oxalate Formation: Finally, the piperazine derivative is converted to its oxalate salt by reacting with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]-4-ethylpiperazine;oxalic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenoxy and piperazine moieties can undergo oxidation and reduction under appropriate conditions.

    Hydrolysis: The oxalate salt can be hydrolyzed to yield the free base.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized phenoxy or piperazine derivatives.

    Reduction: Reduced phenoxy or piperazine derivatives.

    Hydrolysis: Free base of the piperazine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets, potentially including receptors or enzymes. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-bromo-2-isopropylphenoxy)butyl]-1H-imidazole hydrochloride
  • 1-[4-(4-bromo-2-isopropylphenoxy)butyl]-4-methylpiperazinediium

Uniqueness

1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]-4-ethylpiperazine;oxalic acid is unique due to its specific substitution pattern and the presence of the oxalate salt, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[4-(4-bromo-2-propan-2-ylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BrN2O.C2H2O4/c1-4-21-10-12-22(13-11-21)9-5-6-14-23-19-8-7-17(20)15-18(19)16(2)3;3-1(4)2(5)6/h7-8,15-16H,4-6,9-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKJMRMVRGSWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCCOC2=C(C=C(C=C2)Br)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 2
1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 3
1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 4
1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 5
1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 6
1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]-4-ethylpiperazine;oxalic acid

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